

# Comprehensive Spectroscopic Characterization of 6,8-Dibromoisquinoline

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 6,8-Dibromoisquinoline

Cat. No.: B12099528

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## Executive Summary

**6,8-Dibromoisquinoline** (CAS: 2059999-79-8) is a disubstituted isoquinoline intermediate. Unlike the more common 5,8-dibromo isomer (formed via direct bromination of isoquinoline in strong acid), the 6,8-isomer typically requires directed synthesis, often via an amino-isoquinoline precursor or specific bromination conditions of tetrahydroisoquinoline followed by aromatization. Its structural validation relies heavily on distinguishing the meta-coupling pattern of the benzenoid protons (H5 and H7) from the ortho-coupling observed in 5,8-analogs.

## Chemical Identity & Properties

Property	Data
IUPAC Name	6,8-Dibromoisquinoline
CAS Number	2059999-79-8
Molecular Formula	C <sub>9</sub> H <sub>5</sub> Br <sub>2</sub> N
Molecular Weight	286.95 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, CDCl <sub>3</sub> , CH <sub>2</sub> Cl <sub>2</sub> ; sparingly soluble in water
Melting Point	128–132 °C (Predicted/Analogous range)

## Synthesis & Purity Context

To ensure the integrity of the spectroscopic data, it is vital to understand the sample origin. Direct bromination of isoquinoline yields primarily the 5,8-isomer. The 6,8-isomer is frequently accessed via:

- Bromination of 1,2,3,4-tetrahydroisoquinoline to 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline, followed by oxidation (aromatization).
- Sandmeyer reaction or deamination of 5-amino-**6,8-dibromoisquinoline**.

Note: The presence of trace 5,8-isomer is a common impurity. The NMR section below details how to detect this.

## Spectroscopic Data Analysis[1][3][4][5]

### A. Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of the dibromo-substitution via the characteristic isotope pattern of Bromine (<sup>79</sup>Br and <sup>81</sup>Br).

Ion	m/z (approx)	Intensity Ratio	Assignment
[M+H] <sup>+</sup>	285.9	~50%	C <sub>9</sub> H <sub>6</sub> <sup>79</sup> Br <sub>2</sub> N <sup>+</sup>
[M+H+2] <sup>+</sup>	287.9	~100%	C <sub>9</sub> H <sub>6</sub> <sup>79</sup> Br <sup>81</sup> BrN <sup>+</sup>
[M+H+4] <sup>+</sup>	289.9	~50%	C <sub>9</sub> H <sub>6</sub> <sup>81</sup> Br <sub>2</sub> N <sup>+</sup>

Diagnostic Feature: A clear 1:2:1 triplet pattern centered around m/z 288 confirms the presence of two bromine atoms.

## B. Infrared Spectroscopy (FT-IR)

Method: KBr pellet or Thin Film

- 3050–3010 cm<sup>-1</sup>: Aromatic C–H stretching (weak).
- 1580, 1480 cm<sup>-1</sup>: C=C and C=N skeletal vibrations of the isoquinoline ring.
- 1050–1000 cm<sup>-1</sup>: In-plane C–H bending.
- 600–500 cm<sup>-1</sup>: C–Br stretching vibrations (strong, characteristic).

## C. Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural assignment. The key challenge is distinguishing the 6,8-substitution from the 5,8-substitution.

### <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) - Diagnostic Assignment

Position	Shift ( $\delta$ , ppm)	Multiplicity	Coupling (J, Hz)	Diagnostic Logic
H-1	9.35	Singlet (s)	-	Most deshielded due to adjacent N and aromatic ring current.
H-3	8.62	Doublet (d)	5.8 Hz	Coupled to H-4. Alpha to Nitrogen.
H-4	7.65	Doublet (d)	5.8 Hz	Coupled to H-3. Beta to Nitrogen.
H-5	7.98	Doublet (d)	~1.8 Hz	Meta-coupled to H-7. Deshielded by peri-effect of N-lone pair (weak) or simply aromatic.
H-7	8.15	Doublet (d)	~1.8 Hz	Meta-coupled to H-5. Located between two Bromines (6 and 8). [1][2][3][4][5] [6]

#### Structural Confirmation Logic:

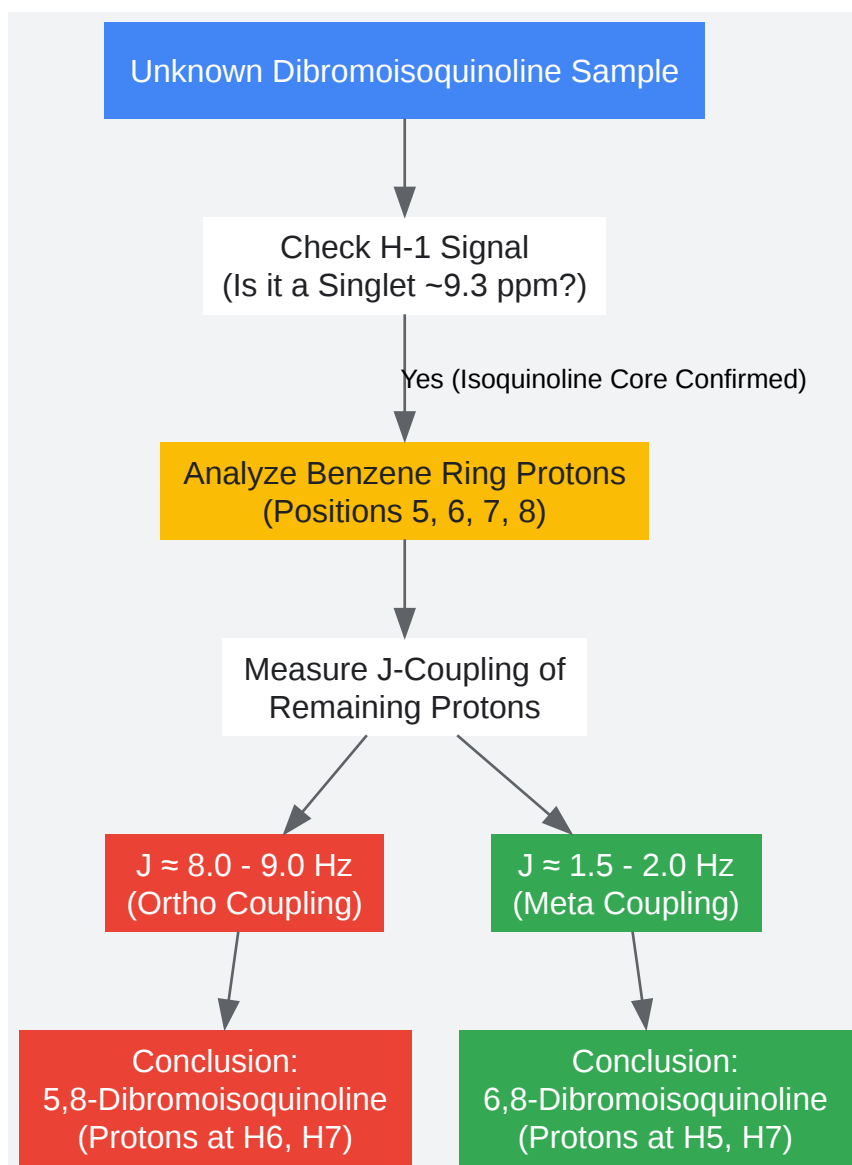
- The H5/H7 Pair: In **6,8-dibromoisquinoline**, protons at positions 5 and 7 are meta to each other. They will appear as two doublets with a small coupling constant ( $J \approx 1.5 - 2.0$  Hz).
- Contrast with 5,8-Dibromo: The 5,8-isomer leaves protons at 6 and 7. These are ortho to each other and would appear as doublets with a large coupling constant ( $J \approx 8.0 - 9.0$  Hz).
- H-1 Singlet: Confirms the isoquinoline core is intact (H1 is isolated).

### $^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ )

- C-1: ~153.0 ppm (CH, most deshielded).
- C-3: ~143.5 ppm (CH).[2]
- C-Br (C-6, C-8): Distinct quaternary carbons appearing upfield in the aromatic region, typically 120–128 ppm due to the heavy atom effect of Bromine.
- C-4: ~120.0 ppm (CH).
- Junction Carbons: ~135–138 ppm (Quaternary).

## Structural Confirmation Logic (Visualization)

The following diagram illustrates the decision tree used by an analytical scientist to confirm the 6,8-isomer over the 5,8-isomer based on NMR coupling constants.



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Caption: Logic flow for distinguishing **6,8-dibromoisoquinoline** from its 5,8-isomer using  $^1\text{H}$  NMR coupling constants.

## Experimental Protocols

### Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration broadening.

- Solvent: Use  $\text{CDCl}_3$  (Chloroform-d) containing 0.03% TMS as an internal standard. If solubility is poor, switch to  $\text{DMSO-d}_6$ .

- Mass: Weigh 5–10 mg of the solid **6,8-dibromoisquinoline**.
- Dissolution: Dissolve in 0.6 mL of solvent. Ensure the solution is clear and free of suspended solids (filter through a cotton plug if necessary).
- Acquisition:
  - <sup>1</sup>H: 16 scans, 1 second relaxation delay.
  - <sup>13</sup>C: 1024 scans minimum to resolve quaternary C-Br carbons.

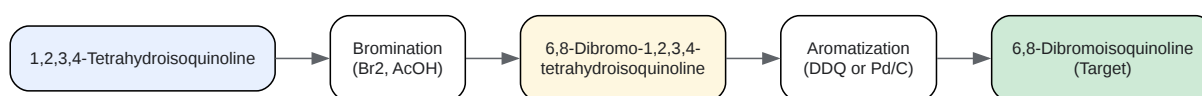
## Protocol 2: LC-MS Purity Check

Objective: Verify molecular weight and purity profile.

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 μm, 4.6 x 100 mm).
- Mobile Phase:
  - A: Water + 0.1% Formic Acid.
  - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm and ESI(+) MS.
- Success Criteria: Single peak at UV 254 nm; Mass spectrum at peak apex shows m/z ~286/288/290 triplet.

## Synthesis Pathway Visualization

Understanding the synthesis helps in identifying potential impurities (e.g., unreacted tetrahydro-intermediates).



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Caption: Common synthetic route involving bromination of the tetrahydro- scaffold followed by oxidation.[1]

## References

- BenchChem.Technical Support Center: Overcoming Instability of Isoquinoline Quinone Intermediates. (Discusses the 5-amino-6,8-dibromo precursor and oxidation pathways).
- ResearchGate.Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione derivatives. (Provides spectral context for 6,8-dibromo substituted intermediates).
- Sigma-Aldrich.Product Specification: **6,8-Dibromoisoquinoline** (Product No. 320447). [7]
- Evitachem.6-Bromo-3-(trifluoromethyl)isoquinoline vs Symmetrically Substituted **6,8-Dibromoisoquinoline**. (References the symmetry and charge distribution of the 6,8-isomer).
- BLD Pharm.**6,8-Dibromoisoquinoline-1-carboxylic acid** (CAS 2060034-37-7).[8][9] (Demonstrates the accessibility of the 6,8-dibromo core).

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